molecular formula C22H20F2N2O2 B11302963 N-(3-fluorobenzyl)-2-(2-fluorophenoxy)-N-(pyridin-2-yl)butanamide

N-(3-fluorobenzyl)-2-(2-fluorophenoxy)-N-(pyridin-2-yl)butanamide

Katalognummer: B11302963
Molekulargewicht: 382.4 g/mol
InChI-Schlüssel: PLQFTPBRYKCZLC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3-fluorobenzyl)-2-(2-fluorophenoxy)-N-(pyridin-2-yl)butanamide is a synthetic organic compound characterized by the presence of fluorine atoms on both the benzyl and phenoxy groups, as well as a pyridinyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluorobenzyl)-2-(2-fluorophenoxy)-N-(pyridin-2-yl)butanamide typically involves a multi-step process:

    Formation of the Fluorobenzyl Intermediate: The initial step involves the fluorination of benzyl chloride to produce 3-fluorobenzyl chloride. This reaction is typically carried out using a fluorinating agent such as hydrogen fluoride or a fluorine gas in the presence of a catalyst.

    Synthesis of the Fluorophenoxy Intermediate: The next step involves the synthesis of 2-fluorophenol, which is then reacted with an appropriate alkylating agent to form 2-fluorophenoxy butane.

    Coupling Reaction: The final step involves the coupling of the 3-fluorobenzyl chloride with 2-fluorophenoxy butane in the presence of a base such as sodium hydride or potassium carbonate to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

N-(3-fluorobenzyl)-2-(2-fluorophenoxy)-N-(pyridin-2-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

N-(3-fluorobenzyl)-2-(2-fluorophenoxy)-N-(pyridin-2-yl)butanamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific receptors or enzymes.

    Biology: It is used in biological studies to investigate its effects on cellular processes and pathways.

    Materials Science: The compound is explored for its potential use in the development of advanced materials with unique properties.

Wirkmechanismus

The mechanism of action of N-(3-fluorobenzyl)-2-(2-fluorophenoxy)-N-(pyridin-2-yl)butanamide involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorine atoms in the compound enhance its binding affinity and selectivity towards these targets, leading to the modulation of biological pathways and processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(3-chlorobenzyl)-2-(2-chlorophenoxy)-N-(pyridin-2-yl)butanamide
  • N-(3-bromobenzyl)-2-(2-bromophenoxy)-N-(pyridin-2-yl)butanamide
  • N-(3-iodobenzyl)-2-(2-iodophenoxy)-N-(pyridin-2-yl)butanamide

Uniqueness

N-(3-fluorobenzyl)-2-(2-fluorophenoxy)-N-(pyridin-2-yl)butanamide is unique due to the presence of fluorine atoms, which impart distinct chemical and biological properties. The fluorine atoms enhance the compound’s stability, lipophilicity, and binding affinity, making it a valuable candidate for various applications.

Eigenschaften

Molekularformel

C22H20F2N2O2

Molekulargewicht

382.4 g/mol

IUPAC-Name

2-(2-fluorophenoxy)-N-[(3-fluorophenyl)methyl]-N-pyridin-2-ylbutanamide

InChI

InChI=1S/C22H20F2N2O2/c1-2-19(28-20-11-4-3-10-18(20)24)22(27)26(21-12-5-6-13-25-21)15-16-8-7-9-17(23)14-16/h3-14,19H,2,15H2,1H3

InChI-Schlüssel

PLQFTPBRYKCZLC-UHFFFAOYSA-N

Kanonische SMILES

CCC(C(=O)N(CC1=CC(=CC=C1)F)C2=CC=CC=N2)OC3=CC=CC=C3F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.